Cas no 61694-92-6 (1,2-Ethanediamine, N-butyl-N-[(4-chlorophenyl)methyl]-)
61694-92-6 structure
Product Name:1,2-Ethanediamine, N-butyl-N-[(4-chlorophenyl)methyl]-
CAS-nummer:61694-92-6
MF:C13H21ClN2
MW:240.772242307663
CID:469663
PubChem ID:12861880
Update Time:2025-04-19
1,2-Ethanediamine, N-butyl-N-[(4-chlorophenyl)methyl]- Chemische en fysische eigenschappen
Naam en identificatie
-
- 1,2-Ethanediamine, N-butyl-N-[(4-chlorophenyl)methyl]-
- N'-butyl-N'-[(4-chlorophenyl)methyl]ethane-1,2-diamine
- AKOS010861707
- 61694-92-6
- DTXSID00511762
- SCHEMBL11463734
- N~1~-Butyl-N~1~-[(4-chlorophenyl)methyl]ethane-1,2-diamine
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- Inchi: 1S/C13H21ClN2/c1-2-3-9-16(10-8-15)11-12-4-6-13(14)7-5-12/h4-7H,2-3,8-11,15H2,1H3
- InChI-sleutel: KZYHXVLCNLBDTD-UHFFFAOYSA-N
- LACHT: ClC1C=CC(=CC=1)CN(CCN)CCCC
Berekende eigenschappen
- Exacte massa: 240.13953
- Monoisotopische massa: 240.1393264g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 2
- Zware atoomtelling: 16
- Aantal draaibare bindingen: 7
- Complexiteit: 167
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.7
- Topologisch pooloppervlak: 29.3Ų
Experimentele eigenschappen
- PSA: 29.26
1,2-Ethanediamine, N-butyl-N-[(4-chlorophenyl)methyl]- Gerelateerde literatuur
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Min Kim,Jae-Joon Lee,Tengling Ye,Panagiotis E. Keivanidis,Kilwon Cho J. Mater. Chem. C, 2020,8, 1686-1696
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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